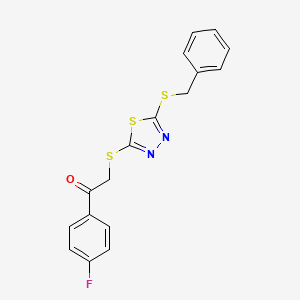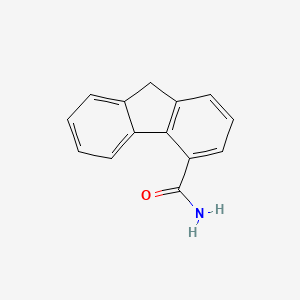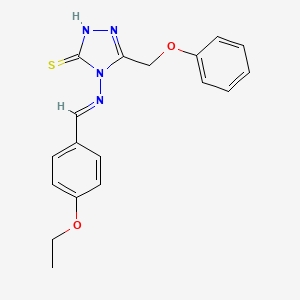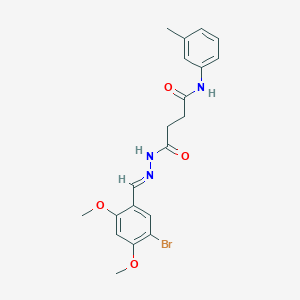
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone is a complex organic compound that features a thiadiazole ring, a benzylthio group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone typically involves multiple steps. One common method includes the reaction of 5-(benzylthio)-1,3,4-thiadiazole-2-thiol with 1-(4-fluorophenyl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The thiadiazole ring and fluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(Methylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone
- 2-((5-(Ethylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone
Uniqueness
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone is unique due to the presence of the benzylthio group, which can enhance its biological activity and chemical reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C17H13FN2OS3 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C17H13FN2OS3/c18-14-8-6-13(7-9-14)15(21)11-23-17-20-19-16(24-17)22-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
ROMSEERKEIFVDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975652.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11975661.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975668.png)

![2-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11975672.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11975677.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975682.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide](/img/structure/B11975687.png)
![Ethyl 2-[(phenylcarbamoyl)amino]benzoate](/img/structure/B11975696.png)


![5-[(2-Oxopropyl)sulfanyl]-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B11975712.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975714.png)
